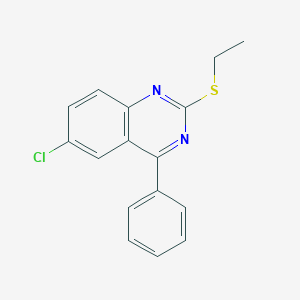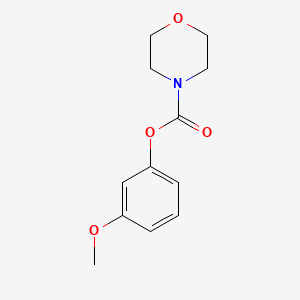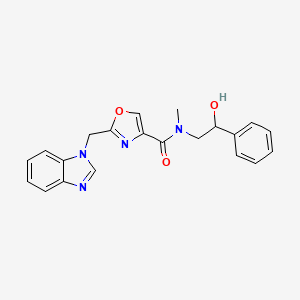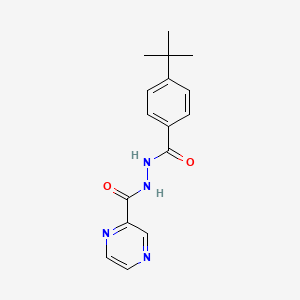
1-(4-chlorophenyl)-4-(3,5-dimethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperazine derivatives often involves alkylation, acidulation, and reduction steps, as demonstrated in studies on related compounds. For instance, Quan (2006) and Li Ning-wei (2005) described the synthesis of 1-(2,3-dichlorophenyl)piperazine from dichloronitrobenzene and piperazine through alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, achieving a total yield of 48.2% (Quan, 2006) (Li Ning-wei, 2005).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives, including X-ray diffraction and spectroscopic techniques, has been conducted to confirm the synthesized compounds' structure. For example, the structure of a bromobenzylpiperazine derivative was confirmed using FTIR, NMR, HRMS, and X-ray single crystal diffraction, demonstrating the compound's stabilization via intermolecular interactions (L.-Y. Chen et al., 2021).
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions, contributing to their diverse pharmacological profiles. For instance, the reductive amination process has been employed in synthesizing compounds with specific biological activities, indicating the versatility of piperazine derivatives in chemical synthesis (Muzzaffar A Bhat et al., 2018).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility and crystalline form, can significantly affect their pharmacological potential. Studies have characterized these properties through crystallization techniques and polymorphism studies, providing insights into the compound's behavior under different conditions (Robin A Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, play a crucial role in the compound's biological activity. Piperazine derivatives have been shown to exhibit diverse biological activities, which can be attributed to their chemical structures and the presence of specific functional groups (R. Perrone et al., 2000).
特性
IUPAC Name |
1-(4-chlorophenyl)-4-[(3,5-dimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-23-18-11-15(12-19(13-18)24-2)14-21-7-9-22(10-8-21)17-5-3-16(20)4-6-17/h3-6,11-13H,7-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWZPBKQMGLUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(3,5-dimethoxybenzyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5616316.png)
![4,5-dimethyl-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrimidine](/img/structure/B5616320.png)
![(4R)-4-[(biphenyl-4-ylacetyl)amino]-N-isopropyl-1-methyl-L-prolinamide](/img/structure/B5616324.png)
![5-ethyl-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B5616333.png)


![N-(4-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5616337.png)
![3-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5616343.png)

![N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-2-(3-pyridinyl)acetamide](/img/structure/B5616353.png)
![(3S*,4S*)-1-[3-(cyclopentylamino)-3-oxopropyl]-4-isopropyl-3-pyrrolidinecarboxylic acid](/img/structure/B5616369.png)
![5-methyl-N-phenyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5616382.png)

